![molecular formula C5H6O2 B2458889 Methyl but-3-ynoate CAS No. 32804-66-3](/img/structure/B2458889.png)
Methyl but-3-ynoate
Overview
Description
Methyl but-3-ynoate, also known as methyl 3-butynoate, is a chemical compound with the molecular formula C5H6O2 . It has a molecular weight of 98.1 . It is used in the preparation of phenylalanine derivatives as non-peptide GLP-1 receptor agonists and sensitizers .
Synthesis Analysis
A high-yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents . This compound has been used in numerous methodologies to demonstrate the scope of new reactions .Molecular Structure Analysis
The InChI code for Methyl but-3-ynoate is 1S/C5H6O2/c1-3-4-5(6)7-2/h1H,4H2,2H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Methyl but-3-ynoate has been demonstrated to be useful in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .Physical And Chemical Properties Analysis
Methyl but-3-ynoate is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 112.5±23.0 °C at 760 mmHg, and a vapor pressure of 21.7±0.2 mmHg at 25°C . It has a molar refractivity of 24.8±0.3 cm3 .Scientific Research Applications
Allylation of Ketones: Efficient procedures have been developed for the allylation of structurally diverse ketones using methyl but-3-ynoate. The resulting homoallylic alcohols are valuable intermediates for various organic transformations . These allylation products find applications in the synthesis of biologically active compounds, including pheromones, antitumor agents, and retinoids.
Modification of Benzo[f]coumarin Derivatives: Methyl but-3-ynoate has been used for the Barbier allylation of benzo[f]coumarin derivatives at the keto group. This modification leads to the formation of a lactone fragment. These derivatives exhibit antioxidant properties and do not affect the viability or proliferation of C6 rat glioma cells .
Synthesis of Methyl But-2-ynoate
While not directly related to methyl but-3-ynoate, it’s worth mentioning that facile multi-decagram synthesis of methyl but-2-ynoate is achievable from commercially available starting materials. This compound is synthetically useful and finds applications in organic chemistry .
Safety and Hazards
Methyl but-3-ynoate is classified as a dangerous substance. It has hazard statements H225-H315-H319-H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
methyl but-3-ynoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1H,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGAAGXXWDCOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031306 | |
Record name | Methyl but-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl but-3-ynoate | |
CAS RN |
32804-66-3 | |
Record name | Methyl but-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl but-3-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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